molecular formula C14H14N2O3S B5802785 5-(anilinosulfonyl)-2-methylbenzamide

5-(anilinosulfonyl)-2-methylbenzamide

Cat. No. B5802785
M. Wt: 290.34 g/mol
InChI Key: UFWWAYREUVZFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(anilinosulfonyl)-2-methylbenzamide, also known as AMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

5-(anilinosulfonyl)-2-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. Several studies have shown that this compound exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

Mechanism of Action

The mechanism of action of 5-(anilinosulfonyl)-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, this compound can induce the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of signaling pathways involved in cancer progression. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(anilinosulfonyl)-2-methylbenzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer agents. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on 5-(anilinosulfonyl)-2-methylbenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as neurology and immunology, and the identification of its molecular targets and signaling pathways. In addition, further studies are needed to evaluate the safety and toxicity of this compound in vivo, as well as its potential interactions with other drugs.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, particularly in the development of anti-cancer agents. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for further research.

Synthesis Methods

5-(anilinosulfonyl)-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with aniline and sodium sulfite. The final product is obtained after purification and recrystallization.

properties

IUPAC Name

2-methyl-5-(phenylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10-7-8-12(9-13(10)14(15)17)20(18,19)16-11-5-3-2-4-6-11/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWWAYREUVZFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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